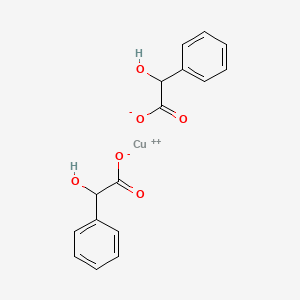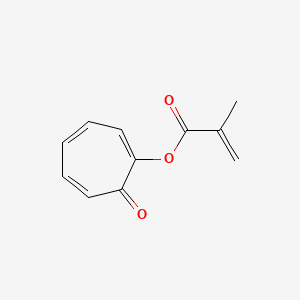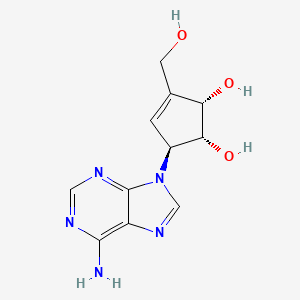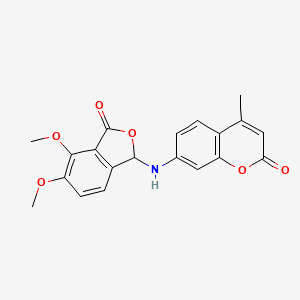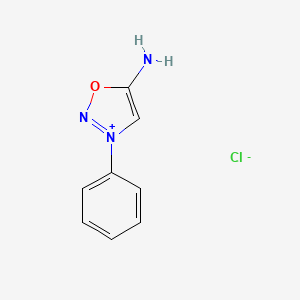
3-Phenylsydnone imine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylsydnone imine monohydrochloride is a heterocyclic compound that belongs to the class of sydnones. Sydnones are mesoionic compounds characterized by their unique structure, which includes a 1,2,3-oxadiazole core with a keto group in the 5 position . These compounds are known for their biological activities and their ability to undergo 1,3-dipolar cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsydnone imine monohydrochloride typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride . This method was first developed in 1935 by Earl and Mackney . Another approach involves the mechanochemical iodination of 3-phenylsydnone with N-iodosuccinimide (NIS) and acetic acid (AcOH), which leads to the formation of 4-iodosydnone .
Industrial Production Methods
Industrial production methods for this compound often utilize solvent-free mechanochemical approaches. These methods are efficient and time-saving, avoiding purification steps and reducing the use of organic solvents . The ball-milling technique is commonly employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenylsydnone imine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-iodosuccinimide (NIS) and acetic acid (AcOH).
Major Products
The major products formed from these reactions include various substituted sydnones and imines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Phenylsydnone imine monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenylsydnone imine monohydrochloride involves its ability to undergo 1,3-dipolar cycloaddition reactions. This property allows it to react with various dipolarophiles, such as alkynes and alkenes, to form pyrazole derivatives . These reactions are facilitated by the mesoionic nature of the compound, which stabilizes the transition state and lowers the activation energy .
Comparison with Similar Compounds
Similar Compounds
Feprosidnine: A stimulant drug with a similar sydnone imine structure.
Mesocarb: Another stimulant drug containing a sydnone imine substructure.
Uniqueness
3-Phenylsydnone imine monohydrochloride is unique due to its high stability and reactivity in biological environments. Its ability to undergo strain-promoted sydnone-alkyne cycloaddition (SPSAC) reactions makes it a valuable tool in bioorthogonal chemistry . Additionally, its mesoionic nature provides unique electronic properties that are not found in other similar compounds .
Properties
CAS No. |
16917-41-2 |
|---|---|
Molecular Formula |
C8H8ClN3O |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-phenyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C8H8N3O.ClH/c9-8-6-11(10-12-8)7-4-2-1-3-5-7;/h1-6H,9H2;1H/q+1;/p-1 |
InChI Key |
IUMGUFDITNUNQB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



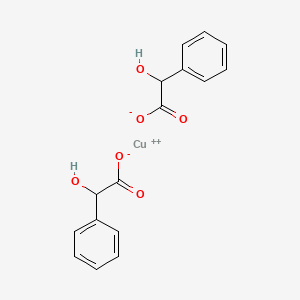

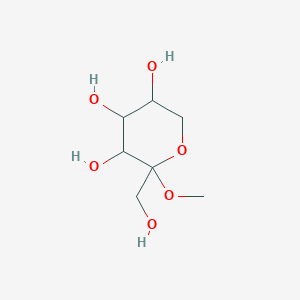
![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)

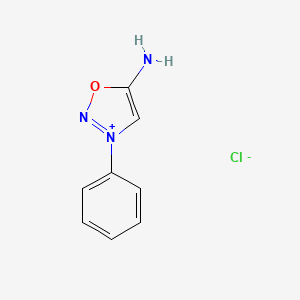
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)

